molecular formula C49H80O17 B1159748 [(3S,8R,9S,10R,11S,12S,13S,14S,17S)-11-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate CAS No. 98665-66-8

[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-11-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate

Cat. No. B1159748
CAS RN: 98665-66-8
InChI Key:
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Description

[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-11-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate is a useful research compound. Its molecular formula is C49H80O17. The purity is usually 95%.
BenchChem offers high-quality [(3S,8R,9S,10R,11S,12S,13S,14S,17S)-11-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(3S,8R,9S,10R,11S,12S,13S,14S,17S)-11-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dregeoside Ga1, also known by its complex chemical name, is a steroid glycoside with potential applications in various scientific research fields. Below is a comprehensive analysis of the unique applications of Dregeoside Ga1, each detailed in separate sections:

Pharmacological Research

Dregeoside Ga1, derived from Dregea volubilis L. (Asclepiadaceae), may have pharmacological significance due to its glycosidic structure . Glycosides are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects. Research into Dregeoside Ga1 could explore its potential therapeutic uses, especially in the development of novel medications.

Biochemical Studies

The compound’s unique structure, featuring multiple sugar moieties, makes it a candidate for biochemical studies related to carbohydrate-protein interactions . Such studies could provide insights into the role of glycosides in cellular communication and disease processes.

Natural Product Synthesis

Dregeoside Ga1 can be used as a model compound for the synthesis of complex natural products . Its intricate structure poses a challenge for synthetic chemists, and successful synthesis could advance the field of organic chemistry.

Molecular Biology

In molecular biology, Dregeoside Ga1 could be used to study gene expression related to steroid glycosides. Understanding how these compounds affect gene regulation could have implications for genetic diseases and cancer research .

Chemical Ecology

Dregeoside Ga1 may play a role in the chemical ecology of the Dregea volubilis plant, possibly as a defense mechanism against herbivores or pathogens . Studying this could provide insights into plant-insect interactions and lead to the development of natural pesticides.

Material Science

The compound’s structural features could inspire the design of new materials with specific properties, such as biodegradability or bioactivity, which could be useful in medical devices or environmentally friendly materials .

Education and Training

Lastly, Dregeoside Ga1 serves as an excellent educational tool for students and researchers learning about the complexity of natural product structures and the techniques used to analyze them .

properties

IUPAC Name

[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-11-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H80O17/c1-23(2)19-35(52)64-45-43(62-28(7)51)38-32(49(55)18-16-31(24(3)50)48(45,49)9)14-13-29-20-30(15-17-47(29,38)8)63-36-21-33(56-10)41(26(5)59-36)65-37-22-34(57-11)42(27(6)60-37)66-46-40(54)44(58-12)39(53)25(4)61-46/h13,23-27,30-34,36-46,50,53-55H,14-22H2,1-12H3/t24-,25-,26-,27-,30+,31-,32-,33+,34+,36+,37+,38-,39-,40-,41-,42-,43+,44-,45-,46+,47+,48+,49+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIYLAIGJSAESV-DTLISDEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(CC=C5C4)C7(CCC(C7(C(C6OC(=O)C)OC(=O)CC(C)C)C)C(C)O)O)C)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@@H]6[C@@H](CC=C5C4)[C@]7(CC[C@@H]([C@]7([C@@H]([C@H]6OC(=O)C)OC(=O)CC(C)C)C)[C@@H](C)O)O)C)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H80O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

941.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dregeoside Ga1

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